Cas no 850663-54-6 (4-chloro-5-nitro-1,2-dihydropyridin-2-one)

4-chloro-5-nitro-1,2-dihydropyridin-2-one structure
850663-54-6 structure
Product Name:4-chloro-5-nitro-1,2-dihydropyridin-2-one
Número CAS:850663-54-6
MF:C5H3ClN2O3
Megavatios:174.541919946671
MDL:MFCD11046303
CID:720454
PubChem ID:42609067
Update Time:2025-09-25

4-chloro-5-nitro-1,2-dihydropyridin-2-one Propiedades químicas y físicas

Nombre e identificación

    • 4-Chloro-5-nitropyridin-2(1H)-one
    • 2(1H)-Pyridinone, 4-chloro-5-nitro-
    • 4-Chloro-2-hydroxy-5-nitropyridine
    • 4-chloro-5-nitro-1H-pyridin-2-one
    • 4-Chloro-5-nitro-pyridin-2-ol
    • 4-chloro-5-nitropyridin-2-ol
    • 4-Chloro-5-nitro-2-hydroxypyridine
    • zlchem 658
    • PubChem18668
    • ZLD0108
    • VZBXTOUZMQUTIQ-UHFFFAOYSA-N
    • RW3033
    • SBB055631
    • FCH836744
    • 4-chloro-5-nitro-1,2-dihydropyridin-2-one
    • 4-Chloro-5-nitro-2(1H)-pyridinone (ACI)
    • SCHEMBL1516544
    • A841185
    • AKOS006282795
    • AMY25007
    • CS-W001882
    • AKOS015917080
    • BL000705
    • AB54703
    • 850663-54-6
    • J-515068
    • SY007150
    • EN300-94988
    • PS-5608
    • DTXSID00654901
    • AC-9437
    • GS-5858
    • MFCD09907963
    • SCHEMBL19015437
    • FT-0647292
    • DB-076234
    • MDL: MFCD11046303
    • Renchi: 1S/C5H3ClN2O3/c6-3-1-5(9)7-2-4(3)8(10)11/h1-2H,(H,7,9)
    • Clave inchi: VZBXTOUZMQUTIQ-UHFFFAOYSA-N
    • Sonrisas: ClC1=CC(NC=C1[N+](=O)[O-])=O

Atributos calculados

  • Calidad precisa: 173.98300
  • Masa isotópica única: 173.983
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0
  • Complejidad: 276
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 74.9
  • Recuento atómico isotópico: 0
  • Xlogp3: 0.1

Propiedades experimentales

  • Denso: 1.664
  • Punto de ebullición: 430.9°C at 760 mmHg
  • Punto de inflamación: 214.4°C
  • índice de refracción: 1.637
  • PSA: 78.94000
  • Logp: 1.87200

4-chloro-5-nitro-1,2-dihydropyridin-2-one Datos Aduaneros

  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-chloro-5-nitro-1,2-dihydropyridin-2-one PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
068429-250mg
4-Chloro-2-hydroxy-5-nitropyridine
850663-54-6 97%
250mg
£26.00 2022-03-01
Fluorochem
068429-1g
4-Chloro-2-hydroxy-5-nitropyridine
850663-54-6 97%
1g
£65.00 2022-03-01
Fluorochem
068429-5g
4-Chloro-2-hydroxy-5-nitropyridine
850663-54-6 97%
5g
£203.00 2022-03-01
Fluorochem
068429-10g
4-Chloro-2-hydroxy-5-nitropyridine
850663-54-6 97%
10g
£338.00 2022-03-01
TRC
C327140-250mg
4-Chloro-5-nitropyridin-2-ol
850663-54-6
250mg
$ 64.00 2023-04-18
TRC
C327140-1g
4-Chloro-5-nitropyridin-2-ol
850663-54-6
1g
$ 110.00 2022-04-01
TRC
C327140-5g
4-Chloro-5-nitropyridin-2-ol
850663-54-6
5g
$ 355.00 2022-04-01
TRC
C327140-10g
4-Chloro-5-nitropyridin-2-ol
850663-54-6
10g
$ 684.00 2023-04-18
TRC
C327140-25g
4-Chloro-5-nitropyridin-2-ol
850663-54-6
25g
$ 1481.00 2023-04-18
Matrix Scientific
074430-25g
4-Chloro-5-nitropyridin-2(1H)-one, 95+%
850663-54-6 95+%
25g
$1240.00 2023-09-08

4-chloro-5-nitro-1,2-dihydropyridin-2-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  Ammonia Catalysts: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran ,  Decane ;  -78 °C → -35 °C; 5 min, 0 °C; 0 °C; 1.5 h, -35 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  16 h, -35 °C → rt
Referencia
Design and synthesis of a novel series of cyclohexyloxy-pyridyl derivatives as inhibitors of diacylglycerol acyl transferase 1
Plowright, Alleyn T.; Barton, Peter; Bennett, Stuart; Birch, Alan M.; Birtles, Susan; et al, MedChemComm, 2013, 4(1), 151-158

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  Ammonia Solvents: Tetrahydrofuran ;  -78 °C → -35 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran ;  0 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, -35 °C; 30 min, -35 °C; -35 °C → -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Referencia
Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity
Hennessy, Edward J.; Oza, Vibha; Adam, Ammar; Byth, Kate; Castriotta, Lillian; et al, Journal of Medicinal Chemistry, 2015, 58(17), 7057-7075

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium tert-butoxide ,  Ammonia Solvents: Tetrahydrofuran
Referencia
Syntheses of 4- and 6-substituted thiazolo[4,5-c]pyridines
Huang, Yuhua; Bennett, Frank; Girijavallabhan, Vinay; Alvarez, Carmen; Chan, Tze-Ming; et al, Tetrahedron Letters, 2010, 51(21), 2800-2802

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Potassium tert-butoxide ,  Ammonia ;  -78 °C → -35 °C
1.3 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.4 Reagents: tert-Butyl hydroperoxide Solvents: Decane ;  5 min, 0 °C
1.5 1 h, -35 °C; 2 h, -35 °C
1.6 Reagents: Ammonium chloride Solvents: Water
Referencia
Discovery of Aminofurazan-azabenzimidazoles as Inhibitors of Rho-Kinase with High Kinase Selectivity and Antihypertensive Activity
Stavenger, Robert A.; Cui, Haifeng; Dowdell, Sarah E.; Franz, Robert G.; Gaitanopoulos, Dimitri E.; et al, Journal of Medicinal Chemistry, 2007, 50(1), 2-5

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium tert-butoxide Solvents: Dimethylformamide ,  Decane ;  -35 °C; 2 h, -35 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  pH 8 - 9
Referencia
Novel 2,4,5-trisubstituted pyridines as key intermediates for the preparation of the TSPO ligand 6-F-PBR28: Synthesis and full 1H and 13C NMR characterization
Damont, Annelaure; Lemee, Frederic; Raggiri, Guillaume; Dolle, Frederic, Journal of Heterocyclic Chemistry, 2014, 51(2), 404-410

4-chloro-5-nitro-1,2-dihydropyridin-2-one Raw materials

4-chloro-5-nitro-1,2-dihydropyridin-2-one Preparation Products

Proveedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zhangzhou Sinobioway Peptide Co.,Ltd.